molecular formula C10H16N2S B2841324 CHEMCOLLECT KR012288 CAS No. 642929-72-4

CHEMCOLLECT KR012288

Cat. No.: B2841324
CAS No.: 642929-72-4
M. Wt: 196.31
InChI Key: YDMCERABGNXVGB-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine is an organic compound with the molecular formula C10H16N2S. It is a member of the thiazole family, characterized by a seven-membered ring fused to a thiazole ring.

Preparation Methods

The synthesis of CHEMCOLLECT KR012288 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of CHEMCOLLECT KR012288 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s thiazole ring is crucial for its binding affinity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7(11)10-12-8-5-3-2-4-6-9(8)13-10/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCERABGNXVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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